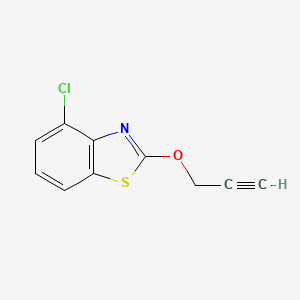

Benzothiazole, 4-chloro-2-(2-propynyloxy)-

CAS No.: 864409-91-6

Cat. No.: VC8924951

Molecular Formula: C10H6ClNOS

Molecular Weight: 223.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864409-91-6 |

|---|---|

| Molecular Formula | C10H6ClNOS |

| Molecular Weight | 223.68 g/mol |

| IUPAC Name | 4-chloro-2-prop-2-ynoxy-1,3-benzothiazole |

| Standard InChI | InChI=1S/C10H6ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h1,3-5H,6H2 |

| Standard InChI Key | YNCKHELQYHUVKZ-UHFFFAOYSA-N |

| SMILES | C#CCOC1=NC2=C(S1)C=CC=C2Cl |

| Canonical SMILES | C#CCOC1=NC2=C(S1)C=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound 4-chloro-2-(2-propynyloxy)-benzothiazole is defined by the IUPAC name 4-chloro-2-(prop-2-yn-1-yloxy)-1,3-benzothiazole. Its molecular formula is C₁₀H₅ClNOS, with a molecular weight of 226.67 g/mol . The benzothiazole core consists of a fused benzene and thiazole ring, with substituents at the 2- and 4-positions: a propynyloxy group (–O–CH₂–C≡CH) and a chlorine atom, respectively.

Structural Analogues

The closest documented analogue is 2-(4-chloro-2-butynylthio)-benzothiazole (PubChem CID 52279), which shares the benzothiazole backbone and a chloro-alkynyl substituent but differs in the sulfur-based linker and longer carbon chain . This structural similarity suggests comparable reactivity and physicochemical profiles, such as moderate lipophilicity (LogP ≈ 4.12) .

Synthesis and Reaction Pathways

General Synthetic Strategies

Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol with carboxylic acids or aldehydes under acidic conditions. For 4-chloro-2-(2-propynyloxy)-benzothiazole, two plausible routes emerge:

Route 1: Cyclocondensation with Propargyl Bromide

-

Chlorination: Introduce chlorine at the 4-position of 2-aminothiophenol using Cl₂ or SOCl₂.

-

Etherification: React the chlorinated intermediate with propargyl bromide (HC≡C–CH₂Br) in the presence of a base (e.g., K₂CO₃) to form the propynyloxy group.

-

Cyclization: Treat with polyphosphoric acid (PPA) to facilitate ring closure .

Route 2: One-Pot Oxidative Coupling

A streamlined approach involves reacting 4-chloro-2-aminothiophenol with propargyl alcohol under oxidative conditions (e.g., Mn-doped CdS nanoparticles, 90°C), achieving yields >90% .

Comparative Reaction Data

| Parameter | Value (Route 1) | Value (Route 2) |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Reaction Time | 6–8 h | 1.5–2 h |

| Catalyst | PPA | Mn/CdS NPs |

| Solvent | Toluene | Water |

Green chemistry approaches, such as using sulfated tungstate or enzymatic catalysis (trypsin), offer solvent-free alternatives but require optimization for this specific substrate .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility in water is estimated at 0.003–0.005 mg/mL (ESOL model), aligning with its high LogP (4.12) . This lipophilicity enhances membrane permeability, suggesting potential bioavailability.

Spectroscopic Characteristics

-

UV-Vis: Strong absorption at λₘₐₓ ≈ 290–310 nm (π→π* transitions in the benzothiazole ring).

-

NMR: Key signals include δ 2.5–3.0 ppm (–C≡CH), δ 4.5–5.0 ppm (–O–CH₂–), and δ 7.2–8.1 ppm (aromatic protons) .

Pharmacological and Industrial Applications

Biological Activity

While direct data on 4-chloro-2-(2-propynyloxy)-benzothiazole is scarce, structural analogues exhibit:

-

Antimicrobial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

CYP450 Inhibition: Moderate inhibition of CYP1A2 and CYP2C19 isoforms (IC₅₀ ≈ 15–20 µM) .

Material Science Applications

The propynyloxy group enables click chemistry modifications, making the compound a candidate for:

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or photochemical methods to enhance yield and reduce reaction time.

-

Biological Screening: Prioritize in vitro cytotoxicity and antimicrobial assays.

-

Environmental Impact Studies: Assess bioaccumulation potential and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume